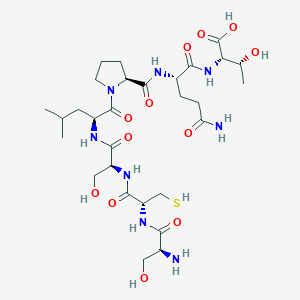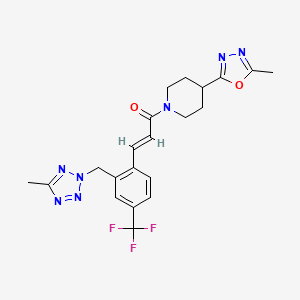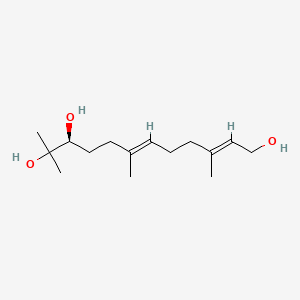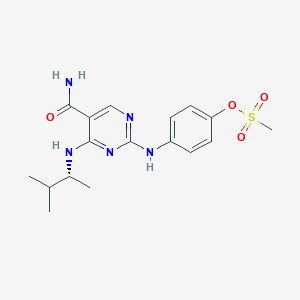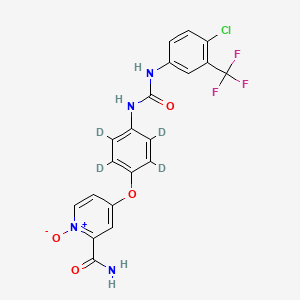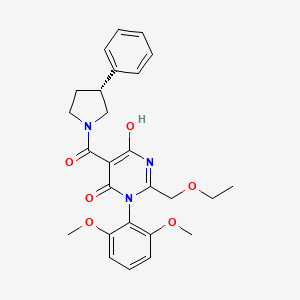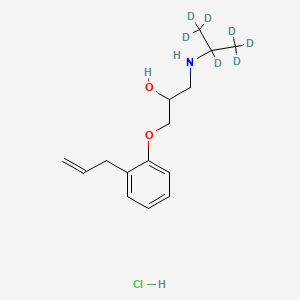
Alprenolol Hydrochloride-d7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alprenolol-d7 (hydrochloride) is a deuterated form of alprenolol hydrochloride, a non-selective beta-adrenergic antagonist. It is primarily used in scientific research as an internal standard in mass spectrometry due to its stable isotopic labeling. Alprenolol itself is used clinically for the treatment of hypertension, angina pectoris, and arrhythmias .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alprenolol-d7 (hydrochloride) involves the deuteration of alprenolol. The process typically starts with the preparation of alprenolol, which involves the reaction of 2-allylphenol with epichlorohydrin to form 1-(2-allylphenoxy)-2,3-epoxypropane. This intermediate is then reacted with isopropylamine to yield alprenolol. For the deuterated version, deuterated reagents are used in place of their non-deuterated counterparts .
Industrial Production Methods: Industrial production of alprenolol-d7 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Alprenolol-d7 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Alprenolol can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert alprenolol to its alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the hydroxyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of alprenolol can yield ketones, while reduction can produce alcohol derivatives .
Scientific Research Applications
Alprenolol-d7 (hydrochloride) is widely used in scientific research, particularly in:
Chemistry: As an internal standard in mass spectrometry for the quantification of alprenolol and related compounds.
Biology: In studies involving beta-adrenergic receptors to understand their role in various physiological processes.
Medicine: In pharmacokinetic studies to track the metabolism and distribution of alprenolol in the body.
Industry: In the development of new beta-blockers and related therapeutic agents.
Mechanism of Action
Alprenolol-d7 (hydrochloride) exerts its effects by non-selectively blocking beta-1 adrenergic receptors in the heart. This inhibition reduces the effects of epinephrine and norepinephrine, leading to a decrease in heart rate and blood pressure. Additionally, by binding to beta-2 receptors in the juxtaglomerular apparatus, it inhibits the production of renin, thereby reducing the production of angiotensin II and aldosterone. This results in decreased vasoconstriction and water retention .
Comparison with Similar Compounds
Acebutolol: A selective beta-1 adrenergic antagonist with intrinsic sympathomimetic activity.
Atenolol: A selective beta-1 adrenergic antagonist with a longer half-life.
Metoprolol: A selective beta-1 adrenergic antagonist used for similar indications.
Pindolol: A non-selective beta-adrenergic antagonist with intrinsic sympathomimetic activity.
Propranolol: A non-selective beta-adrenergic antagonist with high lipophilicity.
Uniqueness: Alprenolol-d7 (hydrochloride) is unique due to its deuterated nature, which makes it particularly useful as an internal standard in mass spectrometry. This isotopic labeling provides greater accuracy and precision in quantitative analyses compared to non-deuterated compounds .
Properties
Molecular Formula |
C15H24ClNO2 |
|---|---|
Molecular Weight |
292.85 g/mol |
IUPAC Name |
1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-(2-prop-2-enylphenoxy)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C15H23NO2.ClH/c1-4-7-13-8-5-6-9-15(13)18-11-14(17)10-16-12(2)3;/h4-6,8-9,12,14,16-17H,1,7,10-11H2,2-3H3;1H/i2D3,3D3,12D; |
InChI Key |
RRCPAXJDDNWJBI-CXUOUXNTSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=CC=C1CC=C)O.Cl |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC=C1CC=C)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-fluoro-4-[6-methoxy-7-(3-morpholin-4-ylpropoxy)quinolin-4-yl]oxyphenyl]-5-methyl-4-oxo-1-phenylpyridazine-3-carboxamide](/img/structure/B12418357.png)
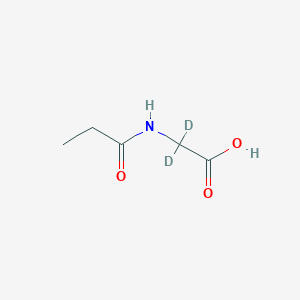
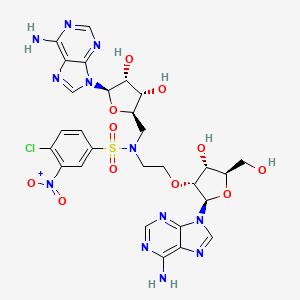
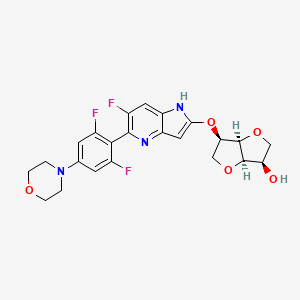
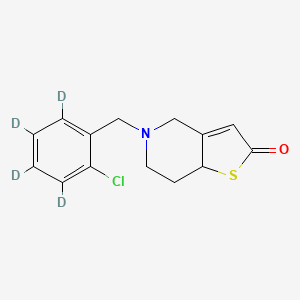
![4-[(4E)-3-methyl-5-oxo-4-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]pyrazol-1-yl]benzoic acid](/img/structure/B12418382.png)
